1H-Imidazolium, 1-((dimethylamino)carbonyl)-3-methyl-, perchlorate
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Overview
Description
1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate is a unique organic compound characterized by its imidazolium core and perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate typically involves the reaction of 1-methylimidazole with dimethylcarbamoyl chloride in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and inert atmospheres to prevent decomposition or unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can yield demethylated or deaminated products.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized imidazolium derivatives .
Scientific Research Applications
1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical transformations.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate involves its interaction with molecular targets through its imidazolium core. This core can engage in hydrogen bonding, π-π interactions, and electrostatic interactions with various biomolecules and substrates. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways .
Comparison with Similar Compounds
- 1-Ethyl-3-methylimidazolium perchlorate
- 1-Butyl-3-methylimidazolium perchlorate
- 1-Methyl-3-(dimethylamino)imidazolium perchlorate
Comparison: 1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate is unique due to its dimethylamino carbonyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical transformations and potentially more effective in specific applications compared to its analogs .
Properties
CAS No. |
95893-28-0 |
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Molecular Formula |
C7H12ClN3O5 |
Molecular Weight |
253.64 g/mol |
IUPAC Name |
N,N,3-trimethylimidazol-3-ium-1-carboxamide;perchlorate |
InChI |
InChI=1S/C7H12N3O.ClHO4/c1-8(2)7(11)10-5-4-9(3)6-10;2-1(3,4)5/h4-6H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
JUJWKSZETQYRJW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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